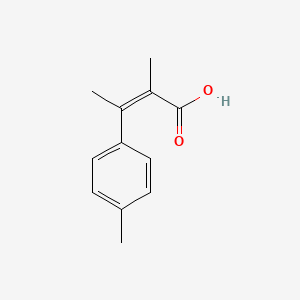![molecular formula C21H16Cl2N2 B14799659 3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine is an organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation of 3,5-dichloroaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-dichlorophenyl)[(9H-carbazol-3-yl)methylene]amine: Lacks the ethyl group on the carbazole moiety.
(3,5-dichlorophenyl)[(9-methyl-9H-carbazol-3-yl)methylene]amine: Contains a methyl group instead of an ethyl group on the carbazole moiety.
Uniqueness
The presence of the ethyl group in (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C21H16Cl2N2 |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-18(20)19-9-14(7-8-21(19)25)13-24-17-11-15(22)10-16(23)12-17/h3-13H,2H2,1H3 |
InChI-Schlüssel |
UTIMMUAUSNSZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
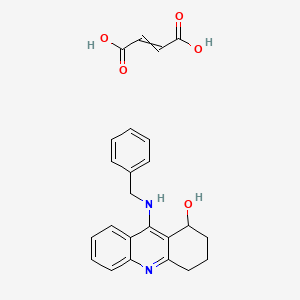
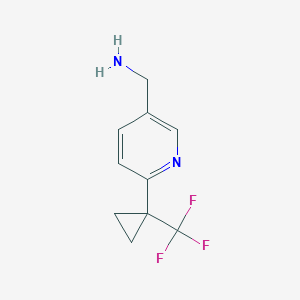
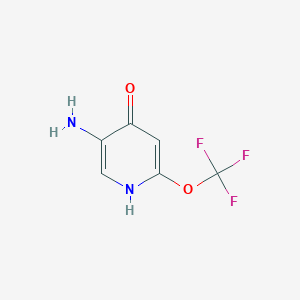
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
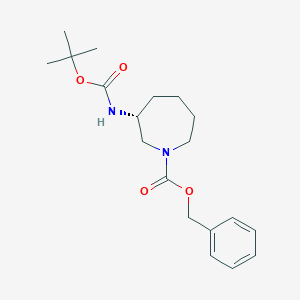
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
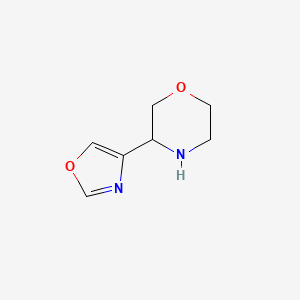
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
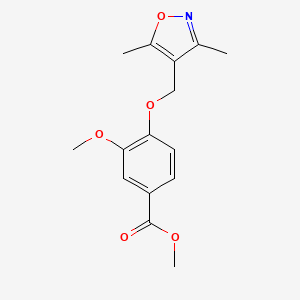
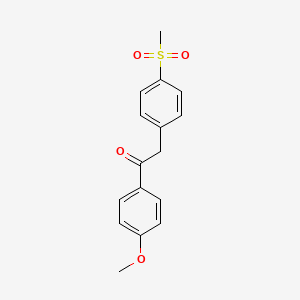
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
